![molecular formula C19H23N3O5S2 B2462127 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethane-1-sulfonamide CAS No. 2097889-14-8](/img/structure/B2462127.png)
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethane-1-sulfonamide
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Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethane-1-sulfonamide is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of various heterocyclic compounds. For example, it has been used in the one-pot synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, showcasing its utility in producing novel heterocyclic compounds with potential biological activities (Rozentsveig et al., 2013).
Biological Activities
- Sulfonamide derivatives, including structures related to this compound, have shown cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This indicates potential applications in cancer research and enzyme inhibition (Kucukoglu et al., 2016).
Catalytic Applications
- Derivatives of the compound have been used as catalysts for the synthesis of other complex molecules. For instance, its use in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes under neutral media illustrates its potential as a catalyst in organic synthesis (Khazaei et al., 2016).
Pharmacological Applications
- The compound's derivatives have been explored for various pharmacological activities. Some studies have synthesized derivatives and tested them for antimicrobial, antiproliferative, anti-inflammatory, analgesic, and anticancer properties, indicating a wide range of potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Antimicrobial Activity
- Some studies have synthesized sulfonamide derivatives and evaluated them for antimicrobial activities. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (I. Sych et al., 2019).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c23-28(24,15-14-27-17-6-2-1-3-7-17)20-12-13-21-18-8-4-5-9-19(18)22(16-10-11-16)29(21,25)26/h1-9,16,20H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGUPXLKNOKIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNS(=O)(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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